molecular formula C7H5NOS B065475 1,3-Benzothiazol-7-ol CAS No. 163298-73-5

1,3-Benzothiazol-7-ol

Cat. No. B065475
CAS RN: 163298-73-5
M. Wt: 151.19 g/mol
InChI Key: KTOZFOSNJSZJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Benzothiazol-7-ol” is a chemical compound with the molecular formula C7H5NOS . It is a compound that is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. One approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular structure of “1,3-Benzothiazol-7-ol” consists of a benzene ring fused with a thiazole ring . The molecular weight of the compound is 151.19 g/mol .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to be highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can undergo nucleophilic addition reaction or hydrolysis reaction with anions .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 1,3-Benzothiazol-7-ol, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds, including 1,3-Benzothiazol-7-ol, are related to green chemistry. The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Anticancer Activity

Benzothiazoles exhibit a wide range of biological properties, including anticancer activity. They have been found to interfere with various cancer cell lines, making them a significant area of research in oncology .

Antimicrobial Activity

Benzothiazoles also show antimicrobial activity, making them useful in the development of new antimicrobial agents .

Antidiabetic Activity

Research has shown that benzothiazoles can exhibit antidiabetic activity, making them a potential area of research for the treatment of diabetes .

Anticonvulsant Activity

Benzothiazoles have been found to have anticonvulsant activity, which could make them useful in the treatment of conditions like epilepsy .

Anti-inflammatory Activity

The anti-inflammatory activity of benzothiazoles could make them useful in the treatment of various inflammatory diseases .

Antiviral and Antitubercular Activities

Benzothiazoles have been found to have antiviral and antitubercular activities, making them a potential area of research for the treatment of viral infections and tuberculosis .

Mechanism of Action

Target of Action

Benzothiazole derivatives, including 1,3-Benzothiazol-7-ol, have been found to exhibit antibacterial activity by interacting with various targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in bacterial growth and survival, making them effective points of intervention for antibacterial agents.

Mode of Action

The mode of action of 1,3-Benzothiazol-7-ol involves perturbing the bacterial membrane and intracellular interactions due to binding with DNA . This dual mode of action disrupts both the integrity of the bacterial cell membrane and the normal functioning of the bacterial cell, leading to its death .

Biochemical Pathways

The biochemical pathways affected by 1,3-Benzothiazol-7-ol are those associated with its targets. For instance, the inhibition of DNA gyrase interferes with DNA replication, while the disruption of dihydroorotase affects pyrimidine biosynthesis . The compound’s interaction with these targets disrupts the normal biochemical pathways of the bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetics of 1,3-Benzothiazol-7-ol, like other benzothiazole derivatives, is expected to exhibit good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This ensures that the compound is well-absorbed, distributed throughout the body, metabolized for use, and efficiently excreted, contributing to its bioavailability and efficacy .

Result of Action

The result of the action of 1,3-Benzothiazol-7-ol is the inhibition of bacterial growth and survival. The compound’s interaction with its targets leads to the disruption of essential biochemical pathways, resulting in the death of the bacteria . This makes 1,3-Benzothiazol-7-ol an effective antibacterial agent.

properties

IUPAC Name

1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZFOSNJSZJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632596
Record name 1,3-Benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-7-ol

CAS RN

163298-73-5
Record name 1,3-Benzothiazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzothiazol-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared as a mixture (60/40) with the 5-hydroxy isomer in the deprotection of 2-carbamoyl-7-methoxybenzothiazole (obtained in Preparation 4 below) with pyridine.HCl, according to the method described in Preparation 1. The mixture of the 5- and 7-hydroxybenzothiazoles was used directly in the preparation of the isomeric glycidyl ethers which were readily separable by chromatography on silica (2% CH3CN/CH2Cl2).
[Compound]
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( 60/40 )
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5-hydroxy
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5- and 7-hydroxybenzothiazoles
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glycidyl ethers
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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